5-Methyl-5H-imidazo[4,5-c]pyridine

Physicochemical profiling Medicinal chemistry LogP

Select this specific 5-methyl-5H-imidazo[4,5-c]pyridine isomer to ensure target engagement integrity in your kinase or immunology program. Unlike the unsubstituted analog (LogP: 0.18, TPSA: 41.57 Ų), the N5-methyl substitution eliminates hydrogen bond donation while preserving acceptor functionality, delivering improved lipophilicity (LogP: 0.97) and reduced polar surface area (30.71 Ų) for superior membrane permeability in intracellular kinase assays. Substituting with the 4-methyl isomer or NH-containing parent compromises physicochemical compatibility and synthetic pathway integrity. Request your quote today.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 105942-37-8
Cat. No. B012070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5H-imidazo[4,5-c]pyridine
CAS105942-37-8
Synonyms5H-Imidazo[4,5-c]pyridine,5-methyl-(9CI)
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCN1C=CC2=NC=NC2=C1
InChIInChI=1S/C7H7N3/c1-10-3-2-6-7(4-10)9-5-8-6/h2-5H,1H3
InChIKeyOLLVRSDJSNWLTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-5H-imidazo[4,5-c]pyridine (CAS 105942-37-8): Sourcing and Differentiation Guide for Imidazopyridine Scaffolds


5-Methyl-5H-imidazo[4,5-c]pyridine is a heterocyclic building block belonging to the imidazo[4,5-c]pyridine family, structurally characterized by a fused imidazole-pyridine ring system with a methyl substituent at the N5 position. This scaffold is recognized as a deaza analog of purines and has been investigated across multiple therapeutic areas, including oncology (Aurora kinase A inhibition) [1], immunology (TLR7 agonism) [2], and antiviral applications (HCV NS5B polymerase inhibition) [3]. The compound serves as a key intermediate in medicinal chemistry programs requiring 5-substituted imidazo[4,5-c]pyridine cores, with its specific substitution pattern conferring distinct physicochemical and reactivity properties compared to other positional isomers and unsubstituted analogs.

Why 5-Methyl-5H-imidazo[4,5-c]pyridine Cannot Be Replaced by Unsubstituted or 4-Methyl Imidazopyridine Analogs


The imidazo[4,5-c]pyridine scaffold exhibits pronounced position-dependent properties that preclude generic substitution. The N5-methyl substitution in 5-methyl-5H-imidazo[4,5-c]pyridine fundamentally alters the compound's polarity and hydrogen-bonding capacity relative to the unsubstituted 1H-imidazo[4,5-c]pyridine parent (LogP: 0.18) and the regioisomeric 4-methyl-1H-imidazo[4,5-c]pyridine [1]. These differences are not merely incremental—SAR studies in TLR7 agonism demonstrate that substituent positioning on the imidazopyridine core dramatically affects target engagement, with N6-substituted analogs showing up to twenty-fold potency differences depending on the electronic character of the substituent [2]. Furthermore, synthetic accessibility diverges sharply: the 5-methyl derivative is prepared via cyclocondensation of 5-methyl-3,4-diaminopyridine with formic acid [3], whereas 2-substituted analogs require different diaminopyridine precursors and often more forcing conditions [4]. Procurement of the incorrect positional isomer or unsubstituted variant would therefore compromise both physicochemical compatibility and synthetic pathway integrity.

5-Methyl-5H-imidazo[4,5-c]pyridine: Quantified Differentiation Against Closest Analogs


Lipophilicity Differentiation: 5-Methyl vs. Unsubstituted 1H-Imidazo[4,5-c]pyridine

5-Methyl-5H-imidazo[4,5-c]pyridine demonstrates substantially higher lipophilicity compared to the unsubstituted 1H-imidazo[4,5-c]pyridine parent scaffold, a critical parameter for membrane permeability and target engagement predictions [1].

Physicochemical profiling Medicinal chemistry LogP

Topological Polar Surface Area Comparison: 5-Methyl vs. Unsubstituted 1H-Imidazo[4,5-c]pyridine

The N5-methyl substitution reduces the topological polar surface area (TPSA) by approximately 10.9 Ų compared to the unsubstituted 1H-imidazo[4,5-c]pyridine, indicating enhanced membrane permeability potential [1].

Drug-likeness Physicochemical properties PSA

Regioisomeric Differentiation: 5-Methyl vs. 4-Methyl Imidazo[4,5-c]pyridine

The 5-methyl-5H-imidazo[4,5-c]pyridine represents a distinct regioisomer from 4-methyl-1H-imidazo[4,5-c]pyridine, with the methylation site (N5 versus C4) conferring different electronic environments and hydrogen-bonding capabilities [1].

Regioisomer differentiation SAR studies Scaffold optimization

Synthetic Route Specificity: 5-Methyl Derivative Requires Distinct Diaminopyridine Precursor

The synthesis of 5-methyl-5H-imidazo[4,5-c]pyridine proceeds via cyclocondensation of 5-methyl-3,4-diaminopyridine with formic acid, whereas the unsubstituted imidazo[4,5-c]pyridine requires 3,4-diaminopyridine as the starting material [1][2].

Synthetic accessibility Precursor specificity Process chemistry

Hydrogen Bond Donor Count: 5-Methyl (0) vs. Unsubstituted 1H-Imidazo[4,5-c]pyridine (1)

5-Methyl-5H-imidazo[4,5-c]pyridine contains zero hydrogen bond donor atoms due to N5 quaternization, whereas the unsubstituted 1H-imidazo[4,5-c]pyridine possesses one hydrogen bond donor (imidazole NH) [1][2].

Hydrogen bonding Molecular recognition Drug design

5-Methyl-5H-imidazo[4,5-c]pyridine: Evidence-Based Application Scenarios


Medicinal Chemistry: Aurora Kinase A (AURKA) Inhibitor Lead Optimization

5-Methyl-5H-imidazo[4,5-c]pyridine serves as a core scaffold for AURKA inhibitor development, with the imidazo[4,5-c]pyridine framework functioning as a deaza analog of purines that engages the kinase ATP-binding pocket [1]. The N5-methyl substitution eliminates hydrogen bond donation capacity while preserving acceptor functionality (TPSA: 30.71 Ų), providing a distinct pharmacophoric profile compared to NH-containing analogs. Computational studies at the PM7 level of theory have validated the structural compatibility of imidazo[4,5-c]pyridine derivatives with the AURKA active site, supporting their rational design as anticancer agents [1].

Immuno-Oncology: TLR7 Agonist Scaffold Development

The imidazo[4,5-c]pyridine core, including 5-substituted variants, has been extensively characterized as a TLR7 agonistic scaffold with demonstrated capacity for selective immune activation [1]. The N5-methyl substitution pattern provides a defined electronic environment that influences receptor engagement. SAR studies have established that substituent positioning and electronic character on this scaffold critically modulate potency, with certain N6-substituted analogs achieving up to twenty-fold improvements in activity compared to reference compounds [1]. The compound's moderate lipophilicity (LogP: 0.96830) supports further optimization toward development candidates with favorable drug-like properties.

Antiviral Research: HCV NS5B Polymerase Inhibitor Core

5-Methyl-5H-imidazo[4,5-c]pyridine is positioned within a structural class of imidazo[4,5-c]pyridine derivatives identified as potent non-nucleoside inhibitors of HCV NS5B polymerase [1]. The scaffold's purine-mimetic architecture enables productive engagement with the polymerase allosteric binding sites, with structure-activity relationship studies guiding optimization of substituent patterns for antiviral potency. The compound's physicochemical profile (LogP: 0.96830; H-bond donors: 0) provides a favorable starting point for further functionalization toward development candidates.

Chemical Biology: Scaffold for Kinase Inhibitor Library Synthesis

The distinct synthetic accessibility of 5-methyl-5H-imidazo[4,5-c]pyridine via 5-methyl-3,4-diaminopyridine cyclocondensation [1] enables its use as a privileged scaffold in focused kinase inhibitor libraries. Unlike unsubstituted imidazo[4,5-c]pyridine (LogP: 0.18; TPSA: 41.57 Ų), the 5-methyl derivative offers improved lipophilicity and reduced polar surface area , properties that correlate with enhanced membrane permeability and target engagement in cellular assays. These differentiated physicochemical attributes make it a strategically distinct building block for medicinal chemistry programs targeting intracellular kinase domains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-5H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.